3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole typically involves the reaction of 3-(trifluoromethyl)benzohydrazide with an appropriate nitrile oxide. This reaction is carried out under controlled conditions to ensure the formation of the oxadiazole ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and scalability. Microwave-assisted synthesis has also been explored to reduce reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various halides are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)phenyl-1,2,4-oxadiazole
- 3-(Trifluoromethyl)phenyl-1,3,4-oxadiazole
- 3-(Trifluoromethyl)phenyl-1,2,5-thiadiazole
Comparison: Compared to similar compounds, 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole exhibits unique properties due to the specific arrangement of its functional groups. The presence of the oxadiazole ring and the trifluoromethyl group enhances its stability and reactivity, making it more suitable for certain applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C9H5F3N2O |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H |
InChI Key |
PMESICMKRYQQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2 |
Origin of Product |
United States |
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